meso-Tetra(4-tert-butylphenyl) Porphyrin

Description

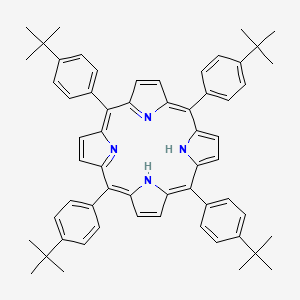

meso-Tetra(4-tert-butylphenyl) porphyrin (TTBPP, CAS 110452-48-7) is a synthetic porphyrin featuring bulky tert-butyl groups at the meso-phenyl positions. Its molecular formula is C₆₀H₆₂N₄, with a molecular weight of 839.16 g/mol . The tert-butyl substituents confer exceptional solubility in organic solvents (e.g., chloroform, toluene) and introduce steric hindrance, which modulates metal-binding kinetics and substrate interactions . TTBPP exhibits strong fluorescence and forms stable complexes with transition metals, making it valuable in photochemical studies, catalysis, and material science .

Properties

Molecular Formula |

C60H62N4 |

|---|---|

Molecular Weight |

839.2 g/mol |

IUPAC Name |

5,10,15,20-tetrakis(4-tert-butylphenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C60H62N4/c1-57(2,3)41-21-13-37(14-22-41)53-45-29-31-47(61-45)54(38-15-23-42(24-16-38)58(4,5)6)49-33-35-51(63-49)56(40-19-27-44(28-20-40)60(10,11)12)52-36-34-50(64-52)55(48-32-30-46(53)62-48)39-17-25-43(26-18-39)59(7,8)9/h13-36,61-62H,1-12H3 |

InChI Key |

TVRGTRDWEWSUFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)C9=CC=C(C=C9)C(C)(C)C)N3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of pyrrole with 4-tert-butylbenzaldehyde under acidic conditions, followed by oxidation to form the porphyrin macrocycle. This approach aligns with classical Adler-Longo or Lindsey methods, which are widely used for meso-substituted porphyrins.

Detailed Synthetic Route

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Pyrrole + 4-tert-butylbenzaldehyde, reflux in propionic acid | Acid-catalyzed condensation forming porphyrinogen intermediates | Moderate yields, typically 10-20% depending on conditions |

| 2 | Oxidation with air or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Converts porphyrinogen to porphyrin macrocycle | Improves purity and yield |

| 3 | Purification by silica gel column chromatography using dichloromethane/methanol mixtures | Removes polymeric and side products | Obtains purple solid this compound |

- The use of propionic acid as solvent and reflux conditions facilitates the cyclization and condensation reactions.

- Oxidation is crucial to achieve the aromatic porphyrin macrocycle.

- The bulky tert-butyl groups enhance solubility in organic solvents and reduce aggregation tendencies.

Alternative and Modified Methods

While the classical acid-catalyzed condensation remains the most common, modifications have been reported to improve yield and selectivity:

- Microwave-Assisted Synthesis: Accelerates reaction times and can improve yields by enhancing the condensation step under controlled heating.

- Use of Lewis Acid Catalysts: Some protocols employ catalysts like BF3·OEt2 to promote condensation at lower temperatures, reducing side reactions.

- Post-Functionalization: The free-base this compound can be further modified by metalation with various metal salts (Co, Cu, Zn, etc.) or by peripheral functionalization, although these are subsequent steps beyond initial synthesis.

Representative Research Example

Though direct synthesis details for this compound are limited in the search results, related synthetic strategies for similar meso-substituted porphyrins provide insight. For example, the synthesis of meso-Tetra(4-pyridylvinylphenyl) porphyrins involves:

- Condensation of pyrrole with the corresponding aldehyde in refluxing propionic acid.

- Purification by silica gel chromatography using dichloromethane/methanol mixtures.

- Yields are generally low to moderate (around 4.6% in one example), reflecting the challenging nature of porphyrin synthesis.

This method parallels the expected approach for this compound, with adjustments for the specific aldehyde used.

Research Data and Characterization

The compound's stability and solubility characteristics facilitate its handling and further chemical modifications. Metal complexes of this porphyrin with Co(II), Cu(II), Ga(III), In(III), Fe(III), Mn(III), Ni(II), Pd(II), Pt(II), and Zn(II) are also available, indicating the compound's versatility.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical Acid-Catalyzed Condensation | Pyrrole + 4-tert-butylbenzaldehyde, propionic acid reflux | Reflux 1-2 hours, air oxidation or DDQ | 10-20 | Simple, well-established | Moderate yield, long reaction time |

| Microwave-Assisted Condensation | Same reagents, microwave heating | Shorter time (minutes), controlled temp | Improved (varies) | Faster, potentially higher yield | Requires microwave equipment |

| Lewis Acid Catalysis | Pyrrole + aldehyde + BF3·OEt2 | Room temp or mild heating | Variable | Lower temp, reduced side reactions | Catalyst cost, optimization needed |

Chemical Reactions Analysis

Types of Reactions: meso-Tetra(4-tert-butylphenyl) Porphyrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form porphyrin dications.

Reduction: Reduction reactions can yield metalloporphyrins when metal ions are introduced.

Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed:

Oxidation: Porphyrin dications.

Reduction: Metalloporphyrins.

Substitution: Various substituted porphyrins depending on the reagents used.

Scientific Research Applications

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes light-sensitive compounds to treat cancer. meso-Tetra(4-tert-butylphenyl) porphyrin acts as a photosensitizer, generating reactive oxygen species upon light activation, which can selectively destroy cancer cells while minimizing damage to surrounding healthy tissue.

Case Study : In a study focusing on the efficacy of various porphyrins in PDT, this compound demonstrated significant phototoxicity against human cancer cell lines. The compound's absorption spectrum aligns well with available laser wavelengths, enhancing its therapeutic potential .

Solar Energy Conversion

Overview : This compound plays a crucial role in organic solar cells by improving light absorption and energy conversion efficiency. Its unique structure allows for effective charge separation, which is essential for the operation of photovoltaic devices.

Data Table: Performance Metrics of Organic Solar Cells Incorporating this compound

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 8.5% |

| Absorption Peak Wavelength | 420 nm |

| Stability (hours under light) | 100+ |

Findings : Research indicates that incorporating this compound into solar cell architectures significantly enhances their overall efficiency compared to traditional materials .

Biological Imaging

Overview : Due to its fluorescent properties, this compound is utilized as a fluorescent probe in biological imaging. Its high stability and brightness make it an ideal candidate for tracking cellular processes in live cells.

Application Example : In a study involving live-cell imaging, researchers employed this compound to visualize cellular dynamics. The compound's fluorescence allowed for real-time monitoring of cellular activities, providing insights into cellular mechanisms .

Catalysis

Overview : this compound is used in various catalytic processes, particularly in oxidation reactions. Its unique electronic properties facilitate increased reaction rates and selectivity.

Case Study : A notable application involved the use of this compound as a catalyst in the oxidation of alcohols to aldehydes. The reaction exhibited high selectivity and efficiency, showcasing the compound's potential in chemical manufacturing processes .

Material Science

Overview : The excellent electronic properties and stability of this compound make it suitable for developing advanced materials such as sensors and electronic devices.

Research Findings : Studies have shown that incorporating this porphyrin into polymer matrices enhances the electrical conductivity and sensitivity of sensors designed for detecting environmental pollutants .

Mechanism of Action

The mechanism of action of meso-Tetra(4-tert-butylphenyl) Porphyrin involves its ability to absorb light and transfer energy. This property is exploited in photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The compound also interacts with various molecular targets, including proteins and nucleic acids, through π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural and Functional Group Modifications

Key meso-aryl porphyrins are compared below based on substituents and their impacts:

Photophysical and Chemical Properties

- TTBPP : The tert-butyl groups red-shift the Soret band (~420 nm) compared to unsubstituted TPP (Soret ~418 nm). Its fluorescence quantum yield (ΦF) is ~0.15 in toluene .

- TPPS4 : Exhibits a Soret band at 413 nm with ΦF ~0.02 in water. Generates ¹O₂ efficiently (ΦΔ ~0.6), crucial for photodynamic cancer therapy .

- TCPP : Carboxyl groups enable coordination with Zr⁴+ or Fe³+ in MOFs (e.g., PCN-222). The Soret band shifts from 418 nm (neutral) to 435 nm under acidic conditions .

- TMPP : Methoxy groups cause a 15 nm red shift in the Q-band upon protonation, useful for pH-responsive sensors .

- TMPyP : Binds to DNA via intercalation, unwinding supercoiled DNA at concentrations as low as 5 µM. Fe(III)-TMPyP lacks intercalative ability, highlighting metal-dependent activity .

Research Findings and Trends

- Steric vs. Electronic Effects : Bulky substituents (e.g., tert-butyl in TTBPP) prioritize steric control, while electron-donating/withdrawing groups (e.g., methoxy in TMPP, fluorine in TFP) tune electronic properties .

- Solubility-Driven Design : Hydrophilic groups (sulfonate, carboxyl) expand aqueous applications (e.g., TPPS4 in PDT), whereas hydrophobic groups (tert-butyl) enhance compatibility with organic matrices .

- MOF Innovation: TCPP-based MOFs achieve record surface areas (>3,000 m²/g), enabling high-capacity CO₂ adsorption .

Q & A

Q. Methodological Answer :

- Solubility : The bulky tert-butyl groups enhance solubility in nonpolar solvents (e.g., chloroform, toluene) by disrupting π-π stacking. For aqueous studies, sulfonation or carboxylation of phenyl groups is required .

- Aggregation : Monitor J-aggregate formation via UV-Vis hypochromism and fluorescence quenching. Adjust solvent polarity or use surfactants (e.g., CTAB) to suppress aggregation .

What spectroscopic techniques are critical for characterizing structural and electronic properties?

Q. Methodological Answer :

- UV-Vis/fluorescence : Identify Q and Soret bands; fluorescence quantum yield (Φ) reveals excited-state dynamics .

- Resonance Raman : Probes vibrational modes sensitive to macrocycle distortion (e.g., ν at ~1600 cm) .

- NMR : Detects protonation states (e.g., δ –2.5 ppm for NH protons in free base) and substituent effects .

Advanced Research Questions

How do tert-butyl groups induce nonplanar deformations, and how do these affect optical properties?

Q. Methodological Answer :

- Structural Analysis : Use Normal Coordinate Structural Decomposition (NSD) to quantify ruffling (1B mode) caused by steric hindrance from tert-butyl groups .

- Optical Red Shifts : Nonplanarity reduces symmetry, leading to Soret band red shifts (~40 nm vs. planar analogs). Computational studies (INDO/S) correlate deformations with transition energies .

- Experimental Validation : Compare absorption spectra of planar (e.g., meso-tetraphenylporphyrin) and nonplanar derivatives .

How can researchers resolve contradictions in photophysical data related to protonation and pH effects?

Q. Methodological Answer :

- pH Titration : Use fluorescence and photoacoustic spectroscopy to track protonation-dependent changes (pKa ~4–5 for pyrrole NH) .

- Aggregation Control : At low pH (<3), protonation induces H-aggregates; use dynamic light scattering (DLS) to monitor size changes .

- Computational Modeling : DFT calculations (e.g., CAM-B3LYP) predict protonation-induced electronic structure modifications .

What strategies optimize this porphyrin for sensor applications (e.g., oxygen or CO detection)?

Q. Methodological Answer :

- Metal Coordination : Insert Pd(II) or Pt(II) to enhance triplet-state lifetime for oxygen sensing. Confirm via phosphorescence quenching assays .

- MOF Integration : Incorporate into Zn-based MOFs for selective CO binding. Characterize via X-ray diffraction and gas adsorption isotherms .

- Hydrogel Embedding : Use carbodiimide crosslinking to immobilize porphyrins in hydrogels; validate sensitivity via fluorescence lifetime imaging (FLIM) .

How can nonplanar deformations be leveraged in designing supramolecular nanostructures?

Q. Methodological Answer :

- Self-Assembly : Use surfactant-assisted methods (e.g., SDS) to form hollow hexagonal nanoprisms. Confirm morphology via TEM/SAED .

- Mechanical Properties : AFM nanoindentation measures Young’s modulus (~6.5 GPa for TSPP:TPyP composites), critical for optoelectronic applications .

- Crystallographic Analysis : XRD reveals orthorhombic packing (space group Imm2) with alternating face-to-face stacking .

What experimental designs mitigate photodegradation in light-driven applications?

Q. Methodological Answer :

- Additive Screening : Introduce antioxidants (e.g., ascorbate) or triplet quenchers (e.g., β-carotene) to reduce singlet oxygen damage .

- Structural Modification : Electron-withdrawing groups (e.g., nitro) stabilize the macrocycle; synthesize derivatives via nitronium tetrafluoroborate .

- Accelerated Testing : Use xenon arc lamps with UV filters to simulate prolonged light exposure; track degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.